REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:13])[CH2:10][CH2:11][CH3:12])[CH:5]=[CH:6][CH:7]=1.[Cl:14][C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18](O)=[O:19].C1C=CC2N(O)N=NC=2C=1.C(Cl)Cl>CC#N.C(Cl)Cl>[C:9]([NH:8][C:4]1[CH:3]=[C:2]([NH:1][C:18](=[O:19])[C:17]2[CH:21]=[CH:22][CH:23]=[C:15]([Cl:14])[CH:16]=2)[CH:7]=[CH:6][CH:5]=1)(=[O:13])[CH2:10][CH2:11][CH3:12] |f:4.5|
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)NC(CCC)=O
|
Name
|
|
Quantity
|
39.5 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
28.4 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
CH3CN DCM
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC#N.C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 15 h
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washed with 50% CH3CN/DCM (4 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude solid was redissolved with DCM
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (EtOAc/hexanes gradient)
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
CUSTOM
|
Details
|
after precipitating from hexanes (39 mg, 73%)
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)(=O)NC=1C=C(C=CC1)NC(C1=CC(=CC=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |